molecular formula C13H11FN2O B2669972 N-(5-Amino-2-fluorophenyl)benzamide CAS No. 263400-66-4

N-(5-Amino-2-fluorophenyl)benzamide

Cat. No. B2669972
CAS RN: 263400-66-4
M. Wt: 230.242
InChI Key: OJWSNNNESCSTGB-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)benzamide is a chemical compound with the molecular formula C13H11FN2O and a molecular weight of 230.24 . It is used in proteomics research .


Synthesis Analysis

The synthesis of benzamides, including N-(5-Amino-2-fluorophenyl)benzamide, can be achieved through the direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The use of ultrasonic irradiation is considered a green and powerful technology .


Molecular Structure Analysis

The molecular structure of N-(5-Amino-2-fluorophenyl)benzamide consists of 13 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom . The exact structure can be determined using techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

N-(5-Amino-2-fluorophenyl)benzamide has a molecular weight of 230.24 . Further physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined using various analytical techniques.

properties

IUPAC Name

N-(5-amino-2-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c14-11-7-6-10(15)8-12(11)16-13(17)9-4-2-1-3-5-9/h1-8H,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWSNNNESCSTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-fluorophenyl)benzamide

Synthesis routes and methods I

Procedure details

A mixture of N-(2-fluoro-5-nitro-phenyl)-benzamide (4.86 g, 18.7 mmol) and 10% Pd/C (486 mg) in a 1:1 mixture of THF-MeOH (80 ml) was hydrogenated at 23° C. After 2.5 h the reaction mixture was filtered through celite and concentrated to give N-(5-Amino-2-fluoro-phenyl)-benzamide (3.92 g, 91%). MS (ESI+) [M+H]/z Calc'd 231. found 231.
Quantity
4.86 g
Type
reactant
Reaction Step One
Name
Quantity
486 mg
Type
catalyst
Reaction Step One
Name
THF MeOH
Quantity
80 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

6-[N-(3-Benzamido-4-fluorophenyl)amino]-1-(2-trimethylsilanyl-ethoxymethyl-3-E-styryl1H-indazole was converted to Example 47 in a similar manner to that described for Example 11. 1H NMR (300 MHz, DMSO-d6) δ 12. (s, 1H, 10.0 (s, 1H), 8.38 (bs, 1H), 8.02 (d, 1H, J=8.78), 7.98 (d, 2H, J=6.87 Hz), 7.69 (d, 2H, J=7.27 Hz), 7.48-7.61 (m, 4H), 7.45 (s, 2H), 7.40 (t, 2H, J=7.28 Hz), 7.53-7.30 (t, 2H, J=7.28 Hz), 7.53-7.30 m, 2H), &.07 (d, 1H, J=1.55 Hz), 7.03 (m, 1H), 6.95 (dd, 1H), J=8.79 Hz, J=1.85 Hz), MS (ESI+) [M+H]/z Calc'd 449, found 449. Anal. Calc'd: C, 74.98. H, 4.72. N, 12.193 Found: C, 74.29. H, 4.76. N, 12.12. The starting material was prepared as follows: To a solution of 2-fluoro-5-nitro-phenylamine (3.12 g, 20 mmol) in dichloromethane (20 ml) at 23° C. under argon was added pyridine (1.94 ml, 24 mmol) and benzoyl chloride (2.8 ml, 24 mmol). After 45 minutes a white precipitate formed. The reaction mixture was concentrated in-vacuo then diluted with water and filtered to give a white solid which was re-suspended in MeOH and filtered again giving N-(2-fluoro-5-nitro-phenyl)-benzamide (4.86 g, 93%). H NMR (300 MHz. CDCl3) δ 9.48 (dd, 1H. 3=6.8 Hz, J=2.81 Hz), 8.17 (bs, 1H), 8.03 (m, 1H), 7.92 (m, 2H), 7.52-7.65 (m, 3H), 7.31 (d, 1H, J=9.2 Hz). A mixture of N-(2-fluoro-5-nitro-phenyl)-benzamide (4.86 g. 18.7 mmol) and 10% Pd/C (486 mg) in a 1:1 mixture of THF-MeOH (80 ml) was hydrogenated at 23° C. After 2.5 h the reaction mixture was filtered through celite and concentrated to give N-(5-Amino-2-fluoro-phenyl)-benzamide (3.92 g, 91%). MS (ESI+) [M+H]/z Calc'd 231, found 231. 6-[N-(3-Benzamido-4-fluorophenyl)amino]-1-(2-trimethylsilanyl-ethoxymethyl-3-E-styryl 1H-indazole was prepared in a similar manner as Example 48(a), step (iii) except that N-(5-amino-2-fluorophenyl)benzamide, and the compound prepared in Example 14, step (i) were used as starting materials. 1H NMR (300 MHz, CDCl3) δ 8.38 (dd, 1H, J=6.84 Hz, J=2.73 Hz), 8.09 (d, 1H, J=3.08 Hz), 7.86-7.91 (m, 3H), 7.48-7.61 (m, 5H), 7.28-7.45 (m, 4H), 7.19 (d, 1H, J=1.7 Hz), 7.08 (dd, 1H, J=10.48 Hz), 6.906.96 (n, 2H), 6.03 (bs, 1H), 5.66 (s, 2H), 3.62 (t, 2H, J=8.14 Hz), 0.91 (t, 2H, J=8.32 Hz), 0.0 (s, 9H). MS (ESI+) [M+H]/z Calc'd 579, found 579. Anal. Calc'd: C, 70.56. H, 6.10. N. 9.68. Found: C, 20.26. H, 6.08. N, 9.16.
[Compound]
Name
2-trimethylsilanyl-ethoxymethyl-3-E-styryl1H-indazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step Two
Quantity
1.94 mL
Type
reactant
Reaction Step Two
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
4.86 g
Type
reactant
Reaction Step Three
Name
Quantity
486 mg
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
THF MeOH
Quantity
80 mL
Type
solvent
Reaction Step Five

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